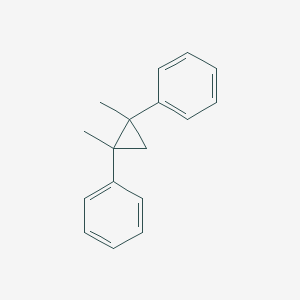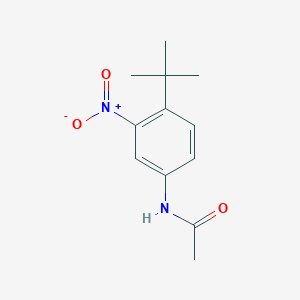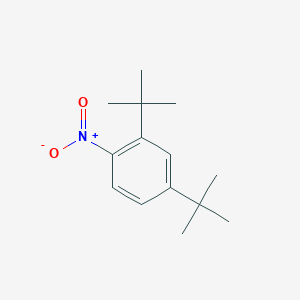
(1,2-Dimethyl-2-phenylcyclopropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Dimethyl-2-phenylcyclopropyl)benzene, also known as DPC or benzocyclobutene, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of organic chemistry. DPC is a bicyclic hydrocarbon that contains a cyclopropyl ring and a benzene ring. The molecule's unique structure and reactivity make it a valuable tool for researchers studying organic synthesis, reaction mechanisms, and chemical bonding.
作用機序
The mechanism of action of (1,2-Dimethyl-2-phenylcyclopropyl)benzene is not well understood, but it is believed to involve the formation of a reactive intermediate that can undergo a variety of chemical transformations. The cyclopropyl ring is highly strained, which makes it more reactive than other carbon-carbon bonds. This reactivity allows (1,2-Dimethyl-2-phenylcyclopropyl)benzene to participate in a wide range of chemical reactions, including cycloadditions, rearrangements, and reductions.
Biochemical and Physiological Effects:
While (1,2-Dimethyl-2-phenylcyclopropyl)benzene has not been extensively studied for its biochemical or physiological effects, it is believed to be relatively non-toxic and non-carcinogenic. However, it is important to note that (1,2-Dimethyl-2-phenylcyclopropyl)benzene is a reactive chemical that should be handled with care and used only in a well-ventilated laboratory environment.
実験室実験の利点と制限
(1,2-Dimethyl-2-phenylcyclopropyl)benzene has several advantages for use in laboratory experiments. It is a commercially available compound that can be easily synthesized in high yield and purity. Additionally, its unique structure and reactivity make it a valuable tool for researchers studying organic synthesis and reaction mechanisms. However, (1,2-Dimethyl-2-phenylcyclopropyl)benzene also has some limitations. It is a relatively expensive compound, and its reactivity can make it difficult to handle and store. Additionally, its use in biological systems has not been extensively studied, so caution should be exercised when working with (1,2-Dimethyl-2-phenylcyclopropyl)benzene in these contexts.
将来の方向性
There are many potential future directions for research involving (1,2-Dimethyl-2-phenylcyclopropyl)benzene. One area of interest is the development of new synthetic methods that utilize (1,2-Dimethyl-2-phenylcyclopropyl)benzene as a building block. Researchers are also interested in exploring the reactivity of (1,2-Dimethyl-2-phenylcyclopropyl)benzene in biological systems, which could lead to the development of new drugs or therapies. Additionally, the unique properties of (1,2-Dimethyl-2-phenylcyclopropyl)benzene make it a promising candidate for the development of new materials, such as polymers or coatings. Overall, the versatility and reactivity of (1,2-Dimethyl-2-phenylcyclopropyl)benzene make it an exciting area of research with many potential applications in the future.
合成法
The synthesis of (1,2-Dimethyl-2-phenylcyclopropyl)benzene involves the reaction of benzocyclobutene (BCB) with a Grignard reagent. BCB is a commercially available compound that can be readily converted to (1,2-Dimethyl-2-phenylcyclopropyl)benzene in a two-step process. The first step involves the formation of a Grignard reagent from an alkyl halide or aryl halide and magnesium metal. The Grignard reagent is then added to BCB, resulting in the formation of (1,2-Dimethyl-2-phenylcyclopropyl)benzene. The yield of this reaction is typically high, and the purity of the product can be easily verified using standard analytical techniques.
科学的研究の応用
(1,2-Dimethyl-2-phenylcyclopropyl)benzene has found a wide range of applications in scientific research, particularly in the field of organic chemistry. One of the primary uses of (1,2-Dimethyl-2-phenylcyclopropyl)benzene is as a building block for the synthesis of complex organic molecules. The unique reactivity of the cyclopropyl ring allows for the formation of new carbon-carbon bonds, which can be used to create a variety of functional groups and structural motifs.
特性
CAS番号 |
32134-42-2 |
|---|---|
製品名 |
(1,2-Dimethyl-2-phenylcyclopropyl)benzene |
分子式 |
C17H18 |
分子量 |
222.32 g/mol |
IUPAC名 |
(1,2-dimethyl-2-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C17H18/c1-16(14-9-5-3-6-10-14)13-17(16,2)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChIキー |
HXAAXPCCMXWUGY-UHFFFAOYSA-N |
SMILES |
CC1(CC1(C)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1(CC1(C)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)









![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)